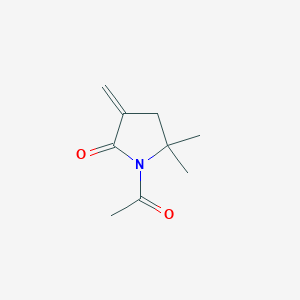
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) is a heterocyclic organic compound with the molecular formula C9H13NO2 This compound is characterized by a pyrrolidine ring substituted with an acetyl group, a methylene group, and two methyl groups
Méthodes De Préparation
The synthesis of 2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) can be achieved through several synthetic routes. One common method involves the reaction of 3-methylene-5,5-dimethylpyrrolidine-2-one with acetic anhydride under acidic conditions. The reaction typically proceeds at elevated temperatures to ensure complete acetylation of the pyrrolidine ring. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The methylene group can undergo nucleophilic substitution reactions with reagents like alkyl halides to form substituted pyrrolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene-(9CI) can be compared with other similar compounds, such as:
Pyrrolidine-2-one: Lacks the acetyl and methylene groups, resulting in different chemical properties and reactivity.
3-Methylene-5,5-dimethylpyrrolidine-2-one:
1-Acetylpyrrolidine-2-one: Lacks the methylene and additional methyl groups, leading to variations in its chemical and biological properties.
Propriétés
Numéro CAS |
167281-21-2 |
|---|---|
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
1-acetyl-5,5-dimethyl-3-methylidenepyrrolidin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-6-5-9(3,4)10(7(2)11)8(6)12/h1,5H2,2-4H3 |
Clé InChI |
AVYZBJIKOQJRRE-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(=O)C(=C)CC1(C)C |
SMILES canonique |
CC(=O)N1C(=O)C(=C)CC1(C)C |
Synonymes |
2-Pyrrolidinone, 1-acetyl-5,5-dimethyl-3-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















